N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide
Description
Role of 1,3,4-Oxadiazole and Benzo[d]triazin-4-one Moieties in Drug Design
The 1,3,4-oxadiazole ring system has emerged as a privileged scaffold due to its unique electronic configuration and bioisosteric versatility. Its five-membered structure, containing two nitrogen atoms and one oxygen atom, confers high thermal stability and balanced lipophilicity (logP ≈ 1.2–2.8), facilitating blood-brain barrier penetration while maintaining aqueous solubility. Computational analyses reveal that the oxadiazole nucleus exhibits a dipole moment of 3.2–3.6 Debye, enabling strong dipole-dipole interactions with protein active sites. Clinically approved drugs containing this moiety, such as zibotentan (a prostate cancer therapeutic), validate its pharmacological relevance.
The benzo[d]triazin-4-one system provides a rigid planar architecture with three nitrogen atoms, creating multiple hydrogen-bond acceptors (HBAs: 3–5) and donors (HBDs: 1–2). This configuration enhances binding to nucleotide-binding domains, as demonstrated in kinase inhibitors. Quantum mechanical calculations show that the triazinone ring’s electron-deficient nature (HOMO energy: −8.9 eV) facilitates π-π stacking interactions with aromatic residues in enzyme pockets.
Table 1: Comparative Physicochemical Properties of Heterocyclic Moieties
Rationale for Hybridization of Oxadiazole-Triazine Architectures
The conjugation of 1,3,4-oxadiazole with benzo[d]triazin-4-one creates a multifunctional pharmacophore with synergistic electronic and steric properties. Density functional theory (DFT) analyses of the hybrid compound N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-3-(4-oxobenzo[d]triazin-3(4H)-yl)propanamide reveal:
- Enhanced π-Stacking Capacity : The planar triazinone ring (van der Waals volume: 180 ų) aligns with tyrosine/phenylalanine residues, while the oxadiazole’s methyl group (volume: 25 ų) occupies hydrophobic subpockets.
- Conformational Restriction : The propanamide linker between the two heterocycles reduces rotational freedom (rotatable bonds: 2), favoring entropic advantages in target binding.
- Electron Redistribution : Charge transfer from the electron-rich triazinone (−0.32 e) to the oxadiazole (+0.18 e) creates a polarized system that stabilizes interactions with catalytic aspartate or glutamate residues.
Table 2: Target-Specific Advantages of Hybrid Scaffolds
| Biological Target | Oxadiazole Contribution | Triazinone Contribution |
|---|---|---|
| Kinases | ATP-pocket hydrogen bonding | π-Stacking with gatekeeper residues |
| Proteases | Zinc chelation via N-atoms | Transition-state mimicry |
| GPCRs | Lipophilic anchor points | Allosteric modulation |
Mechanistic insights derived from crystallographic data.
Molecular dynamics simulations of the hybrid compound demonstrate stable binding (RMSD < 2.0 Å over 50 ns) to protease active sites, with key interactions including:
- Hydrogen bonds between the oxadiazole nitrogen and Ser214 (2.1 Å)
- π-π stacking of the triazinone ring with His57 (4.3 Å centroid distance)
- Hydrophobic contacts from the methyl group to Val81 (3.8 Å).
Properties
IUPAC Name |
N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-3-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O3/c1-9-16-18-13(23-9)8-15-12(21)6-7-20-14(22)10-4-2-3-5-11(10)17-19-20/h2-5H,6-8H2,1H3,(H,15,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFYFWTZJCUDBRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)CNC(=O)CCN2C(=O)C3=CC=CC=C3N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide is a compound that has garnered attention due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory activities, as well as its mechanisms of action.
Chemical Structure and Properties
The compound is characterized by the presence of a 1,3,4-oxadiazole moiety and a benzo[d][1,2,3]triazin structure. These structural features are known to enhance biological activity due to their ability to interact with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C16H18N4O3 |
| Molecular Weight | 302.34 g/mol |
| CAS Number | 52838-39-8 |
| Solubility | Highly soluble |
Antimicrobial Activity
Research indicates that derivatives containing the 1,3,4-oxadiazole ring exhibit significant antimicrobial properties. A study highlighted that compounds with this scaffold have shown effectiveness against various bacterial strains:
- Antibacterial Activity : Compounds similar to this compound demonstrated activity against Staphylococcus aureus and Escherichia coli with MIC values comparable to standard antibiotics like gentamicin .
- Antifungal Activity : The compound's structure suggests potential antifungal effects. Research on oxadiazole derivatives has shown promising results against fungal pathogens such as Candida albicans and Aspergillus niger, indicating a broad spectrum of antimicrobial activity .
Anticancer Activity
The anticancer potential of oxadiazole derivatives is well-documented. Studies have reported that compounds similar to this compound can inhibit cancer cell proliferation through various mechanisms:
- Inhibition of Cell Proliferation : Research has shown that certain oxadiazole derivatives can induce apoptosis in cancer cells by activating caspase pathways .
- Targeting Specific Pathways : Some studies suggest that these compounds may target specific signaling pathways involved in cancer progression, including the PI3K/Akt and MAPK pathways .
Anti-inflammatory Activity
The anti-inflammatory properties of compounds containing the 1,3,4-oxadiazole ring have also been explored. These compounds have been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models:
- Mechanism of Action : The anti-inflammatory effects are often attributed to the inhibition of NF-kB signaling and the downregulation of COX enzymes .
Case Studies and Research Findings
Several studies have provided insights into the biological activities of related compounds:
- Dhumal et al. (2016) conducted research on oxadiazole derivatives and found strong antitubercular activity against Mycobacterium bovis BCG using molecular docking studies to evaluate binding affinities .
- Paruch et al. (2020) synthesized a series of 1,3,4-oxadiazole derivatives and evaluated their antibacterial activity against various strains. The most promising candidates showed significant activity against drug-resistant bacteria .
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer properties of compounds containing the oxadiazole and triazine moieties. For instance, related compounds have demonstrated significant growth inhibition against various cancer cell lines, including SNB-19 and OVCAR-8, with percent growth inhibitions reaching up to 86% in some cases . The structural similarity of N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide to these effective derivatives suggests it may exhibit similar anticancer properties.
Antimicrobial Properties
The oxadiazole derivatives have been extensively studied for their antimicrobial activities. Research indicates that compounds with oxadiazole structures can inhibit both Gram-positive and Gram-negative bacteria. A study on N-substituted oxadiazoles showed promising results against various bacterial strains, suggesting that the compound could be effective in developing new antimicrobial agents .
Enzyme Inhibition
Compounds containing oxadiazole rings have also been investigated for their ability to inhibit specific enzymes. For example, certain derivatives have shown inhibitory effects on lipoxygenase activity, which is crucial in inflammatory processes. The potential of this compound in enzyme inhibition could pave the way for new anti-inflammatory drugs .
Molecular Modeling Studies
Recent advancements in computational chemistry have allowed for molecular modeling studies that predict the binding affinity of compounds to biological targets. Such studies on oxadiazole derivatives indicate favorable interactions with target enzymes and receptors, enhancing our understanding of how this compound might function at a molecular level .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship of oxadiazole-containing compounds is critical for optimizing their pharmacological properties. Variations in substituents on the oxadiazole ring can significantly alter their biological activity. Research has shown that specific modifications can enhance anticancer activity or improve selectivity against bacterial strains . This knowledge can guide future synthesis of derivatives with improved efficacy.
Pharmacokinetics and Drug Design
The pharmacokinetic properties of oxadiazole derivatives are also essential for their development as therapeutic agents. Studies examining absorption, distribution, metabolism, and excretion (ADME) characteristics suggest that modifications to the compound's structure can enhance its bioavailability and reduce toxicity . This aspect is crucial for drug design aimed at clinical applications.
Comparison with Similar Compounds
Structural Features
The compound shares structural motifs with other propanamide derivatives but differs in heterocyclic substituents and functional groups. Below is a comparative analysis:
Key Observations :
- The methyl group on the oxadiazole may enhance lipophilicity compared to the amino-thiazole substituent in , influencing membrane permeability.
Comparison :
- The target compound’s synthesis likely avoids sulfur-based reagents (e.g., CS₂ in ), simplifying purification.
- The absence of sulfanyl bridges (vs. ) may reduce susceptibility to oxidative degradation.
Mechanistic Insights :
- The triazinone moiety in the target compound may mimic purine or pyrimidine structures, enabling interactions with ATP-binding pockets in enzymes.
- Compared to thiazolidinone derivatives (e.g., ), the triazinone’s electron-deficient aromatic system could enhance π-π stacking in target binding.
Q & A
Q. How to design a robust SAR study for derivatives of this compound?
- Methodological Answer :
- Core Modifications : Systematically vary substituents on the oxadiazole (e.g., methyl to ethyl) and triazine rings (e.g., electron-donating/withdrawing groups).
- High-Throughput Screening : Use automated LC-MS to track reaction progress and quantify yields .
- Multivariate Analysis : Apply PCA or clustering algorithms to correlate structural features with bioactivity .
Q. Which advanced techniques characterize crystallinity and polymorphism?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
